(S)-2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-2-yl)acetic acid
Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-2-yl)acetic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a naphthyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-2-yl)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Chiral Center: The chiral center is introduced using a chiral auxiliary or a chiral catalyst.
Coupling with Naphthyl Group: The naphthyl group is introduced through a coupling reaction, often using reagents like naphthyl bromide and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be used to introduce the tert-butoxycarbonyl group into a variety of organic compounds, making the process more efficient and sustainable compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-2-yl)acetic acid can undergo various types of reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products
Oxidation: Naphthoquinones
Reduction: Alcohol derivatives
Substitution: Free amino acid
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for peptide synthesis.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-2-yl)acetic acid involves its ability to act as a precursor or intermediate in various chemical reactions. The Boc protecting group can be selectively removed to reveal the free amino group, which can then participate in further reactions. The naphthyl group provides aromatic stability and can engage in π-π interactions, making the compound useful in molecular recognition and binding studies.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-(naphthalen-2-yl)acetic acid: Lacks the Boc protecting group.
(S)-2-((tert-Butoxycarbonyl)amino)-2-phenylacetic acid: Contains a phenyl group instead of a naphthyl group.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-2-yl)acetic acid is unique due to the presence of both the Boc protecting group and the naphthyl group. This combination provides both stability and reactivity, making it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-naphthalen-2-ylacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-14(15(19)20)13-9-8-11-6-4-5-7-12(11)10-13/h4-10,14H,1-3H3,(H,18,21)(H,19,20)/t14-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCLXWDVGKUKHB-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC2=CC=CC=C2C=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC2=CC=CC=C2C=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101156176 | |
Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-naphthaleneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101156176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082750-59-1 | |
Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-naphthaleneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082750-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-naphthaleneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101156176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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